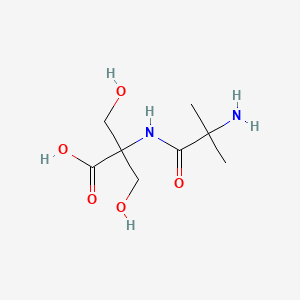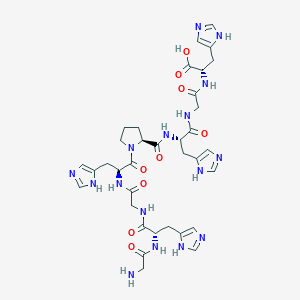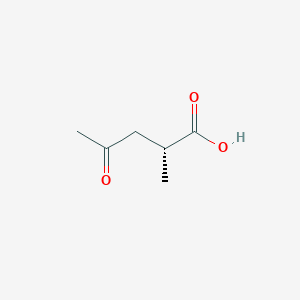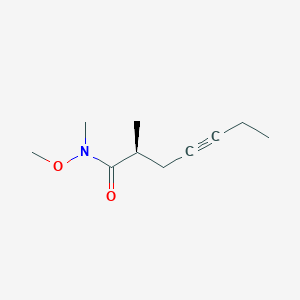![molecular formula C26H28N2 B12576631 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine CAS No. 192824-30-9](/img/structure/B12576631.png)
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a diphenylprop-2-en-1-yl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine typically involves the reaction of piperazine with benzyl chloride and diphenylprop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: A related compound with similar structural features but lacking the diphenylprop-2-en-1-yl group.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group instead of the benzyl and diphenylprop-2-en-1-yl groups.
1-(3-Trifluoromethylphenyl)piperazine: A compound with a trifluoromethylphenyl group, differing in its substituents.
Uniqueness: 1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine is unique due to its specific combination of benzyl and diphenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192824-30-9 |
|---|---|
Molekularformel |
C26H28N2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-benzyl-4-[(1S)-1,3-diphenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C26H28N2/c1-4-10-23(11-5-1)16-17-26(25-14-8-3-9-15-25)28-20-18-27(19-21-28)22-24-12-6-2-7-13-24/h1-17,26H,18-22H2/t26-/m0/s1 |
InChI-Schlüssel |
FWMLWQSLCXXQOC-SANMLTNESA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2)[C@@H](C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)



